Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate is a chemical compound with the CAS Number: 1374222-18-0 . It has a molecular weight of 186.25 . The IUPAC name for this compound is tert-butyl (1S,2S)-2-aminocyclobutylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m0/s1
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a refrigerator . It is shipped at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate serves as a pivotal intermediate for synthesizing carbocyclic analogues of nucleosides, essential in drug design and development. Its structural configuration has been confirmed through crystallographic methods, highlighting its utility in enantioselective synthesis processes for creating analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Application in Insecticide Synthesis
- This compound has been utilized to generate spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues, derived from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, demonstrate the compound's versatility in synthesizing bioactive molecules with potential applications in agriculture (Brackmann et al., 2005).
Role in Amines Protection
- The compound is part of a broader class used for the protection of amines via a mild and efficient one-pot Curtius rearrangement. This showcases its role in synthetic chemistry for protecting amino groups during complex organic synthesis processes, enabling the formation of various bioactive molecules and pharmaceuticals (Lebel & Leogane, 2005).
Intermediate in Organic Synthesis
- It has been identified as an important intermediate in the synthesis of biologically active compounds. For example, it was involved in the synthesis of omisertinib (AZD9291), showcasing its importance in the pharmaceutical industry for developing targeted cancer therapies (Zhao et al., 2017).
NMR Tagging in Protein Research
- A related compound, O-tert-Butyltyrosine, utilizes the tert-butyl group as an NMR tag for studying high-molecular-weight systems and measuring submicromolar ligand binding affinities. This application underscores the utility of tert-butyl derivatives in biochemical and medical research for elucidating protein structures and interactions (Chen et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do so.
Properties
IUPAC Name |
tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-5-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNHDENZYXCPSX-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H]1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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